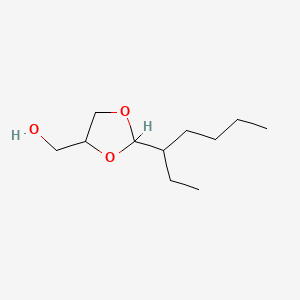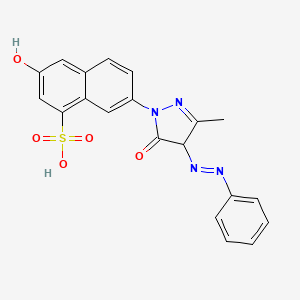
7-(4,5-Dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)-3-hydroxy-1-naphthalenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound is characterized by its azo group, which is responsible for its color, and its sulfonic acid group, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-benzenesulfonic acid using hydrochloric acid and sodium nitrite.
Coupling Reaction: The diazo compound is then coupled with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid or its derivatives.
Purification: The resulting dye is purified and isolated as the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Diazotization: Using industrial-grade hydrochloric acid and sodium nitrite.
Efficient Coupling: Employing high-efficiency reactors to ensure complete coupling of the diazo compound with the pyrazole derivative.
Purification and Isolation: Utilizing advanced purification techniques to isolate the dye in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid undergoes several types of chemical reactions:
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the compound.
Amines: Resulting from the reduction of the azo bond.
Sulfonated Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid involves its interaction with various molecular targets:
Azo Group: The azo group can interact with cellular components, leading to various biological effects.
Sulfonic Acid Group: Enhances the compound’s solubility and facilitates its interaction with biological molecules.
Pathways Involved: The compound can affect oxidative stress pathways and enzyme activities, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole: Shares the pyrazole core but lacks the azo and sulfonic acid groups.
3-hydroxynaphthalene-1-sulphonic acid: Contains the naphthalene and sulfonic acid groups but lacks the azo and pyrazole components.
Uniqueness
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid is unique due to its combination of the azo, pyrazole, and sulfonic acid groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
68227-67-8 |
|---|---|
Molekularformel |
C20H16N4O5S |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
3-hydroxy-7-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N4O5S/c1-12-19(22-21-14-5-3-2-4-6-14)20(26)24(23-12)15-8-7-13-9-16(25)11-18(17(13)10-15)30(27,28)29/h2-11,19,25H,1H3,(H,27,28,29) |
InChI-Schlüssel |
JKSAMORUXOGBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC4=C(C=C(C=C4C=C3)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


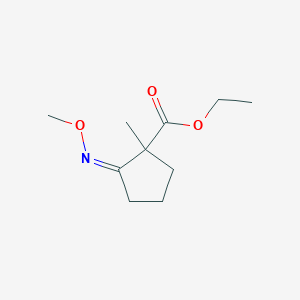


![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
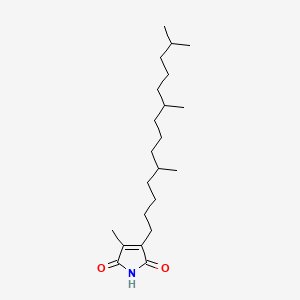
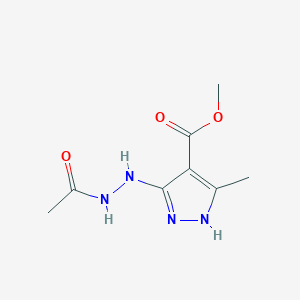

![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
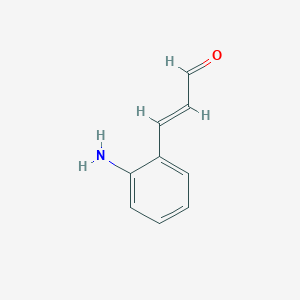
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)

![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
